Furan propyl antagonist
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C32H35NO3 |
|---|---|
Molecular Weight |
481.6 g/mol |
IUPAC Name |
4-[5-phenyl-3-[4-(2-piperidin-1-ylethoxy)phenyl]-4-propylfuran-2-yl]phenol |
InChI |
InChI=1S/C32H35NO3/c1-2-9-29-30(24-14-18-28(19-15-24)35-23-22-33-20-7-4-8-21-33)32(26-12-16-27(34)17-13-26)36-31(29)25-10-5-3-6-11-25/h3,5-6,10-19,34H,2,4,7-9,20-23H2,1H3 |
InChI Key |
XQEDLCOWEGTPGK-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(OC(=C1C2=CC=C(C=C2)OCCN3CCCCC3)C4=CC=C(C=C4)O)C5=CC=CC=C5 |
Origin of Product |
United States |
Synthetic Methodologies for Furan Propyl Antagonist Scaffolds
General Approaches to Furan (B31954) Nucleus Construction
The construction of the furan ring is a fundamental step in the synthesis of furan propyl antagonists. Several classical and contemporary methods are employed to create this heterocyclic core.
Feist-Benary Synthesis and Related Cyclization Strategies
The Feist-Benary synthesis is a well-established method for producing substituted furan compounds. wikipedia.orgambeed.com It involves the reaction of α-halo ketones with β-dicarbonyl compounds in the presence of a base catalyst like pyridine (B92270) or ammonia. wikipedia.orgslideshare.netderpharmachemica.com The reaction proceeds through an initial aldol (B89426) condensation, followed by an intramolecular nucleophilic displacement of the halide by the enolate oxygen to form the furan ring. slideshare.netyoutube.com
A related and widely used method is the Paal-Knorr synthesis, which utilizes the acid-catalyzed cyclization of 1,4-dicarbonyl compounds. wikipedia.orgalfa-chemistry.comorganic-chemistry.org This versatile reaction can be carried out under aqueous acidic conditions with protic acids or under anhydrous conditions with a Lewis acid. wikipedia.org The mechanism involves the protonation of one carbonyl group, which is then attacked by the enol form of the other carbonyl, leading to a hemiacetal that dehydrates to form the furan. wikipedia.orgalfa-chemistry.com
Palladium-Catalyzed Direct C-H Alkylation and Cross-Coupling Reactions
Modern synthetic strategies often employ transition-metal catalysis, with palladium being a prominent choice for constructing functionalized furans. mdpi.com Palladium-catalyzed direct C-H alkylation allows for the introduction of alkyl groups at the α-position (C2 or C5) of the furan ring using alkyl iodides. rsc.orgrsc.org This method demonstrates good functional group tolerance and provides moderate to good yields under practical reaction conditions. rsc.orgrsc.org
Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, are also highly effective for introducing various functional groups onto the furan core. mdpi.com These reactions can be used to couple 1,3-dicarbonyl compounds with aryl and alkyl halides, enabling specific substitutions on the furan ring. mdpi.com For instance, the Sonogashira coupling of o-iodoanisoles with terminal alkynes, followed by cyclization, is a powerful route to 2,3-disubstituted benzofurans. nih.gov
Electrophilic Iodocyclization for Poly-Substituted Furans
Electrophilic iodocyclization is a valuable technique for synthesizing poly-substituted furans. This method involves the reaction of a suitably substituted precursor, such as an alkynylphenol or an alkynylanisole, with an electrophilic iodine source like molecular iodine (I₂). nih.govacs.org The reaction is initiated by the electrophilic attack of iodine on the alkyne, forming a cyclic iodonium (B1229267) intermediate. acs.org This intermediate then undergoes nucleophilic attack by a tethered oxygen atom, leading to the formation of the furan ring. acs.org This strategy has been successfully used to prepare 2,3-disubstituted benzo[b]furans and 2,5-disubstituted 3-iodofurans. nih.govorganic-chemistry.org
Hydroarylation Reactions of Furan-Propenoic Acid Derivatives
The hydroarylation of furan-propenoic acid derivatives is a specific method for creating 3-aryl-3-(furan-2-yl)propanoic acid structures, which can serve as precursors to furan propyl antagonists. mdpi.comnih.gov This reaction involves the treatment of 3-(furan-2-yl)propenoic acids or their esters with arenes in the presence of a Brønsted superacid, such as triflic acid (TfOH). mdpi.comsmolecule.com The superacid activates the propenoic acid, making it susceptible to nucleophilic attack by the arene, resulting in the addition of the aryl group to the carbon-carbon double bond. mdpi.com
Biginelli Pyrimidine Synthesis Incorporating Furan Moieties
The Biginelli reaction, a multicomponent condensation, can be adapted to incorporate a furan ring into a dihydropyrimidine (B8664642) (DHPM) scaffold. units.itacs.orgmdpi.com This acid-catalyzed reaction typically involves an aldehyde, a β-ketoester, and urea (B33335) or thiourea. units.itacs.org By using a furan-containing aldehyde, such as furfural, as one of the components, furan-tagged dihydropyrimidine derivatives can be synthesized. units.itlmaleidykla.ltmdpi.com The reaction works well with heterocyclic aldehydes, providing acceptable yields of the DHPM products. units.itmdpi.com
Targeted Synthesis of Furan Propyl Antagonist Core Structures
The general synthetic methods described above can be specifically tailored to produce the core structures of furan propyl antagonists. For instance, the hydroarylation of 3-(furan-2-yl)propenoic acid directly yields a 3-aryl-3-(furan-2-yl)propanoic acid framework, a key feature in some antagonist designs. mdpi.com Subsequent functional group manipulations, such as reduction of the carboxylic acid to an alcohol and amination, can complete the synthesis of the target antagonist.
Similarly, palladium-catalyzed C-H alkylation can be employed to introduce the propyl group or a precursor to it onto a pre-formed furan ring. rsc.orgrsc.org The choice of starting materials and reaction conditions can be optimized to achieve the desired substitution pattern on the furan ring.
Strategies for Propyl Chain Integration
The introduction of a propyl group onto a furan ring can be accomplished through various synthetic transformations. One common approach involves the coupling of a furan derivative with a propyl-containing reagent. For instance, Sonogashira coupling reactions can be employed to introduce an alkynyl group, which can subsequently be reduced to a propyl chain. In a study focused on salvinorin A analogues, a terminal n-propyl group was added to a furan ring system, although this particular substitution led to a decrease in potency for the target receptor. acs.org
Another strategy involves the use of organometallic reagents. Grignard reagents, such as propylmagnesium bromide, can be reacted with a suitable furan electrophile to form the desired carbon-carbon bond.
Furthermore, multi-component reactions offer an efficient pathway to highly substituted furans. A synergistic catalytic system using tributylphosphine (B147548) and an immobilized lipase (B570770) has been developed for the synthesis of tetrasubstituted furans, demonstrating the versatility of these methods for incorporating various substituents. mdpi.com While not explicitly detailing propyl integration, these methods provide a framework for the inclusion of alkyl chains.
A transition-metal-free approach has also been described for the synthesis of 2,5-diaryl furans, with the incorporation of an alkyl chain at the 3-position to enhance solubility. acs.org This method utilizes an oxidation-dehydration sequence on 1,3-diene precursors. acs.org Although this study used n-hexyl chains for excited-state calculations, the methodology is adaptable for the integration of a propyl group. acs.org
A unified approach to polyalkyl furans has been developed using sequential phosphine-palladium catalysis. nih.gov This Michael-Heck reaction strategy allows for the synthesis of various polyalkylated furan natural products and could be adapted for the specific introduction of a propyl group. nih.gov
The following table summarizes various synthetic methods that can be utilized or adapted for the integration of a propyl chain onto a furan scaffold.
| Synthetic Method | Key Reagents/Catalysts | Description | Relevant Findings |
| Sonogashira Coupling | Palladium catalyst, Copper co-catalyst | Couples a terminal alkyne with an aryl or vinyl halide. The resulting alkyne can be reduced to a propyl group. | Addition of an n-propyl group to a salvinorin A analogue was achieved, though it reduced biological potency. acs.org |
| Multi-component Reaction | Tributylphosphine, Immobilized lipase (Novozym 435) | A one-pot reaction combining multiple starting materials to form a complex product. mdpi.com | Efficiently synthesizes cyano-containing tetrasubstituted furans, offering a potential route for propyl group incorporation. mdpi.com |
| Oxidation-Dehydration of 1,3-Dienes | Singlet oxygen, Appel reagent | A metal-free method to produce 2,5-diaryl furans where an alkyl chain can be incorporated at the 3-position. acs.org | Demonstrates the feasibility of incorporating alkyl chains to improve solubility. acs.org |
| Michael-Heck Reaction | Phosphine, Palladium catalyst | Sequential reaction involving a Michael addition followed by a Heck cyclization to form highly substituted furans. nih.gov | Provides a versatile method for the synthesis of various polyalkyl furans. nih.gov |
Stereoselective Synthetic Pathways to Chiral Furan Antagonists
The synthesis of chiral furan antagonists, where the stereochemistry of the molecule is crucial for its biological activity, presents a significant challenge. Several strategies have been developed to control the three-dimensional arrangement of atoms in these compounds. benthamscience.com
Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of furan derivatives. For instance, a highly stereoselective organocatalytic one-pot reaction cascade involving epoxidation or aziridination of α,β-unsaturated aldehydes, followed by a Feist-Bénary reaction, has been used to produce electron-poor 2-hydroxyalkyl- and 2-aminoalkyl furans. researchgate.net This method benefits from low catalyst loadings and readily available starting materials. researchgate.net
The use of chiral auxiliaries is another established method for inducing stereoselectivity. Chiral auxiliaries are attached to the starting material, direct the stereochemical outcome of a reaction, and are subsequently removed. For example, 8-phenylmenthol has been used as a chiral auxiliary for the highly diastereoselective synthesis of chiral furans with a quaternary carbon substituent at the 2-position. benthamscience.com
Furthermore, biocatalysis offers an environmentally friendly and highly selective approach to chiral synthesis. acs.org Enzymes, such as lipases, can be used in kinetic resolutions or desymmetrization reactions to produce enantiopure alcohols and esters, which can serve as precursors for chiral furan antagonists. acs.org For example, immobilized lipase (Novozym 435) has been used in the efficient synthesis of cyano-containing tetrasubstituted furans. mdpi.com
Asymmetric hydrogenation catalyzed by transition metals is a widely used method for the synthesis of chiral amines, which can be key components of furan-based antagonists. acs.org For example, iridium catalysts with chiral ligands like f-Binaphane have been used for the highly stereoselective hydrogenation of imines, leading to chiral amines that can be further elaborated. acs.org
The table below outlines several stereoselective synthetic approaches applicable to the synthesis of chiral furan antagonists.
| Synthetic Approach | Key Features | Example Application |
| Organocatalysis | Utilizes small organic molecules as catalysts to promote enantioselective transformations. benthamscience.comresearchgate.net | One-pot cascade reaction for the synthesis of electron-poor 2-hydroxyalkyl- and 2-aminoalkyl furans. researchgate.net |
| Chiral Auxiliaries | A chiral molecule is temporarily incorporated into the substrate to direct the stereochemical course of a reaction. benthamscience.com | Use of 8-phenylmenthol for the diastereoselective synthesis of chiral furans. benthamscience.com |
| Biocatalysis | Employs enzymes to catalyze stereoselective reactions under mild conditions. mdpi.comacs.org | Immobilized lipase (Novozym 435) in the synthesis of tetrasubstituted furans. mdpi.com |
| Asymmetric Hydrogenation | Transition metal catalysts with chiral ligands are used to stereoselectively reduce prochiral substrates. acs.org | Iridium/(S,S)-f-Binaphane catalyzed hydrogenation of N-alkyl imines to produce chiral amines. acs.org |
Structure Activity Relationship Sar Studies of Furan Propyl Antagonists
: Furan (B31954) Ring Structural Modifications
The furan moiety is a cornerstone of this antagonist class, and its structural alteration has been a primary focus of SAR studies. These investigations have explored how the position, nature, and even replacement of the furan ring influence interaction with biological targets.
Positional Impact of Substituents (e.g., C-2, C-3, C-4, C-5)
The location of substituents on the furan ring significantly dictates the antagonist's activity. Generally, electrophilic substitution reactions on the furan ring occur preferentially at the C-2 position. ijabbr.com Substitution at the C-3 position is less common unless the C-2 and C-5 positions are already occupied. ijabbr.com
In studies of salvinorin A analogues, which feature a furan ring, modifications at the C-15 and C-16 positions (corresponding to C-4 and C-5 of the furan ring, respectively) have been explored. acs.org While most derivatives with substitutions at these positions retained full efficacy, a reduction in potency was commonly observed. acs.org For instance, introducing an ethynyl (B1212043) group at C-16 resulted in a probe with slightly higher potency than the parent compound, whereas converting a bromo-substituent at the same position to a methyl group led to an 11-fold decrease in potency. acs.org This highlights the sensitivity of the receptor to changes at this specific position.
In a different chemical series, naphtho[1,2-b]furan-2-carboxamides, substitution at the C-5 position was systematically investigated. jst.go.jpjst.go.jp An unsubstituted compound showed moderate binding affinity, which was increased 2.5-fold by the addition of a simple phenyl group at C-5. jst.go.jp Further substitution on this appended phenyl ring revealed a distinct positional effect; for fluoro and trifluoromethylphenyl groups, the order of potency was ortho > meta > para. acs.org This trend suggests that the substitution pattern influences the orientation of the group within the binding pocket, thereby affecting antagonist activity. acs.org
Table 1: Effect of Substituent Position on Furan and Naphthofuran Analogs
| Parent Scaffold | Position of Substitution | Substituent | Observed Effect on Activity | Citation |
|---|---|---|---|---|
| Salvinorin A | C-16 (Furan ring) | Ethynyl | Slightly increased potency | acs.org |
| Salvinorin A | C-16 (Furan ring) | Methyl (from Bromo) | 11-fold reduction in potency | acs.org |
| Naphtho[1,2-b]furan-2-carboxamide | C-5 | Unsubstituted (H) | Moderate affinity (IC50=380 nM) | jst.go.jp |
| Naphtho[1,2-b]furan-2-carboxamide | C-5 | Phenyl | 2.5-fold increased affinity (IC50=150 nM) | jst.go.jp |
| C-5 Phenyl-Naphthofuran | ortho-Fluoro | More potent | acs.org | |
| C-5 Phenyl-Naphthofuran | meta-Fluoro | Intermediate potency | acs.org | |
| C-5 Phenyl-Naphthofuran | para-Fluoro | Less potent | acs.org |
Role of Steric and Electronic Properties of Furan Substitutions
Both steric and electronic factors of substituents on the furan ring play a crucial role in modulating antagonist activity. Research indicates that the furan ring often binds in a congested part of the receptor's binding pocket, making sterically less demanding substitutions generally preferable. acs.org
A clear example of steric influence is seen when comparing an ethynyl-substituted analogue to its vinyl and ethyl counterparts. acs.org The triple bond of the ethynyl group is sterically smaller, and this compound was found to be more potent. acs.orgacs.org Reduction of the triple bond to a double bond (vinyl) and then to a single bond (ethyl) progressively decreased potency, which is attributed to the increase in steric bulk. acs.org Similarly, adding larger groups like methyl or n-propyl to the end of an alkyne substituent also reduced potency. acs.org
The electronic properties of the substituents are also significant. To test this, small, electron-withdrawing groups like aldehyde (CHO) and nitrile (CN) were introduced. acs.orgacs.org These groups are similar in size to the vinyl and ethynyl groups but remove electron density from the furan ring. acs.org This modification resulted in a significant decrease in potency, suggesting that the electronic character of the substitution is a key determinant of activity, potentially more so than steric effects in some cases. acs.orgacs.org For instance, the nitrile-substituted compound was over 500 times less potent than its ethynyl counterpart. acs.org
Table 2: Influence of Steric and Electronic Properties on Activity
| Compound Series | Substituent | Property | Relative Potency | Citation |
|---|---|---|---|---|
| Salvinorin A Analogs (C-16) | Ethynyl | Less sterically demanding | High (EC50 = 0.019 nM) | acs.org |
| Salvinorin A Analogs (C-16) | Vinyl | More sterically demanding | Reduced (EC50 = 0.96 nM) | acs.org |
| Salvinorin A Analogs (C-16) | Ethyl | Most sterically demanding | Further Reduced (EC50 = 2.9 nM) | acs.org |
| Salvinorin A Analogs (C-16) | Nitrile (CN) | Electron-withdrawing | Significantly Reduced (EC50 = 9.4 nM) | acs.org |
| Salvinorin A Analogs (C-16) | Aldehyde (CHO) | Electron-withdrawing | Significantly Reduced (EC50 = 7.3 nM) | acs.org |
Bioisosteric Replacement of the Furan Moiety
Bioisosteric replacement, where the furan ring is substituted with other motifs of comparable size and electronic properties, is a key strategy in drug design. beilstein-journals.orgsci-hub.se Replacing the phenyl ring in many compounds with five-membered heteroaromatic rings like furan or thiophene (B33073) is a classic approach. beilstein-journals.orgcambridgemedchemconsulting.com
In the context of furan propyl antagonists, replacing the furan ring itself has been explored to probe its importance for receptor binding. In one study, the furan ring of salvinorin A was replaced with various 3-substituted oxadiazoles. nih.gov This significant structural change, however, led to a complete loss of affinity for the target receptor, indicating that the furan ring is essential for the interaction. nih.gov This finding underscores the specific role the furan moiety plays, which cannot be easily mimicked by an oxadiazole bioisostere in this particular scaffold. nih.gov The concept of bioisosterism is heavily dependent on the specific receptor environment, and a successful replacement in one context does not guarantee success in another. sci-hub.se
Propyl Chain and Linker Optimization
Influence of Alkyl Chain Length and Branching
The length of the alkyl chain linker can profoundly affect binding affinity. chemrxiv.orgresearchgate.net In a series of adenosine (B11128) A3 receptor antagonists, a clear enhancement in affinity was observed when moving from an ethyl (two-carbon) to a propyl (three-carbon) chain. nih.gov However, further elongation of the linker to butyl or pentyl chains resulted in a progressive decrease in affinity. nih.gov This suggests that a three-carbon linker provides the optimal length for positioning the pharmacophoric elements within the receptor's binding site for this particular series. vulcanchem.comnih.gov
Branched alkyl chains are often introduced to improve solubility, but the position of the branch point is crucial for biological activity. pku.edu.cn In studies of CCR6 allosteric antagonists, a 1-(4-isopropyl furan-2-yl)propyl moiety was identified as a key binding element. nih.gov The specific branching and substitution pattern of this propyl group were critical for fitting into a hydrophobic subpocket of the receptor. nih.govbiorxiv.org Subtle changes to the alkyl chain can lead to significant improvements in device performance in the context of polymer transistors, a principle that also applies to drug-receptor interactions where optimal packing and intermolecular forces are key. pku.edu.cn
Effects of Terminal Functional Groups on Propyl Moiety
The functional groups at the terminus of the propyl chain can also significantly influence antagonist potency. In one study, the addition of a terminal alcohol group to an n-propyl group attached to an alkyne substituent on the furan ring resulted in a tenfold increase in potency. acs.org This suggests that the terminal hydroxyl group may be forming a key hydrogen bond interaction with the receptor, anchoring the linker in a favorable conformation.
The nature of the terminal group—whether it is charged or capped—can also have a pronounced effect. nih.gov Studies on other molecular systems have shown that charged termini (e.g., a carboxylate) can interact with local dipoles within the binding site. nih.gov While these interactions can be stabilizing, they can also introduce repulsive forces. nih.gov For instance, a negatively charged C-terminus can have a more significant destabilizing effect on certain helical structures than a positively charged N-terminus. nih.gov This highlights the importance of considering the electrostatic interactions between the linker's terminal functional group and the receptor environment. nih.gov
Peripheral Substituent Effects
The substitution of aryl and heteroaryl groups on the core structure of furan-based antagonists significantly influences their binding affinity and potency. In the context of naphtho[1,2-b]furan-2-carboxamide antagonists for the Melanin Concentrating Hormone Receptor 1 (MCH-R1), extensive SAR studies have demonstrated the critical role of substituents at the C-5 position. jst.go.jp While the unsubstituted (R=H) and 5-bromo-substituted compounds show moderate binding affinity, the introduction of a simple phenyl group at C-5 increases the binding affinity by 2.5-fold. jst.go.jp
Further exploration of the phenyl ring at this position reveals that electron-withdrawing groups enhance potency. For instance, a para-chloro substitution results in a notable increase in MCH-R1 binding affinity, and a para-cyano analog shows a 15-fold increase in binding affinity compared to the unsubstituted phenyl derivative. jst.go.jp The replacement of the phenyl group with other heteroaryl systems also modulates activity. Substitution with a 4-pyridinyl group leads to a highly potent MCH-R1 antagonist, whereas the introduction of 3-furyl or 3-thiophenyl groups results in lower binding affinities compared to their phenyl counterpart. jst.go.jp
In a different class of antagonists, studies on pyrido[3,4-d]pyrimidines targeting the CXCR2 receptor showed that introducing a 6-furanyl group resulted in a compound with significant antagonistic potency, whereas adding a methyl group onto this furanyl substituent led to a complete loss of activity. mdpi.com This highlights the sensitivity of the receptor's binding pocket to even minor steric changes on the peripheral heteroaryl ring. Similarly, in the development of adenosine receptor (AR) antagonists, replacing a furan ring with phenyl or substituted-phenyl groups on a pyrazolo[4,3-e] jst.go.jpacs.orgscispace.comtriazolo[1,5-c]pyrimidine (PTP) scaffold led to a loss of affinity at all AR subtypes, indicating the furan moiety's essential role in that specific scaffold. units.it
The propyl chain itself plays a key role in positioning the molecule within the binding pocket. In the KOR antagonist series, adding a propyl group to an alkyne chain reduced potency significantly. acs.org However, placing a hydroxyl group at the terminal position of this n-propyl group increased potency tenfold, suggesting that the chain length and terminal functionalization are critical for optimal receptor interaction. acs.org
In the case of Estrogen Receptor (ER) antagonists based on a 2,5-bis(4-hydroxyphenyl)furan scaffold, the core furan ring serves as a central scaffold. scispace.comnih.gov The antiestrogenic effect is strongly influenced by short alkyl chains at the 3 and 4 positions of the furan nucleus. scispace.comnih.gov Specifically, the introduction of an alkyl group at the 4th position of the furan can increase alpha selectivity for ERα over ERβ dramatically. scispace.comnih.gov The bulky side chain, which can include a propyl group, is directed towards specific amino acid residues, switching the compound's activity from agonistic to antagonistic. nih.gov
For CXCR1/CXCR2 antagonists like Sch527123, the (R)-1-(5-methyl-furan-2-yl)-propyl substructure is essential for its activity. nih.gov This entire moiety interacts with an allosteric binding site on the receptors. nih.govwsu.edu The combination of the furan ring (with a methyl group at the 5-position) and the specific stereochemistry of the propyl chain contributes to its high affinity and selectivity, particularly for the CXCR2 receptor. nih.gov
Comprehensive SAR of Diverse Furan Propyl Antagonist Classes
Furan-based structures have been developed as potent antagonists for the Estrogen Receptor (ER), particularly for the treatment of breast cancer. nih.gov A key series of these antagonists are 2,5-bis(4-hydroxyphenyl)furans, which feature side chains at the 3 and/or 4 positions of the furan ring. scispace.comnih.gov The structure-activity relationship of these compounds reveals that the presence of two short alkyl chains results in better binding interactions with ERα. scispace.comnih.gov
The degree of selectivity for ERα over ERβ can be significantly enhanced by substitution at the 4th position of the furan ring. scispace.comnih.gov When an alkyl group is attached at this position, the alpha selectivity can increase from 2.5 to 236 times. scispace.comnih.gov A notable example, compound 9 in the study by Zimmermann et al., which contains an ethyl group at the 3-position and a longer amino-functionalized hexyl chain at the 4-position, demonstrated the strongest antiestrogenic effect against the MCF-7/2a breast cancer cell line. nih.gov The specific compound is 4,4′-(3-ethyl-4-(6-(methyl(3-(pentylthio)propyl)amino)hexyl)furan-2,5-diyl)diphenol. nih.gov These furan propyl antagonists are recognized for their ability to stabilize ER dimers with greater kinetic stability than agonists. oup.com
| Compound | Key Structural Features | Observed Activity Profile | Reference |
|---|---|---|---|
| This compound | Generic 2,5-bis(4-hydroxyphenyl)furan with propyl-containing side chain | Provides greater kinetic stabilization of ER dimers compared to agonists. | oup.com |
| Compound 9 (Zimmermann et al.) | 3-ethyl, 4-(6-(methyl(3-(pentylthio)propyl)amino)hexyl)furan-2,5-diyl)diphenol | Showed the strongest antiestrogenic effect in MCF-7/2a cells. | nih.gov |
| General 2,5-bis(4-hydroxyphenyl)furans | Two short alkyl chains on the furan ring | Exhibit better binding interactions with ERα. | scispace.comnih.gov |
A novel class of MCH-R1 antagonists has been developed based on a naphtho[1,2-b]furan-2-carboxamide scaffold linked to a piperidinylphenylacetamide group. jst.go.jpresearchgate.net Extensive SAR studies on this series have led to the identification of highly potent antagonists. jst.go.jp The unsubstituted naphtho[1,2-b]furan-2-carboxamide has only moderate binding affinity to MCH-R1. jst.go.jp
The key to high potency lies in the substitution at the C-5 position of the naphthofuran core. jst.go.jp Introduction of a phenyl ring at this position (compound 9c ) enhances binding. jst.go.jp Further substitution on this phenyl ring with electron-withdrawing groups, such as p-fluoro (9e ), p-chloro (9f ), and particularly p-cyano (9g ), leads to a significant increase in MCH-R1 binding affinity. jst.go.jp Replacing the phenyl ring with other heteroaryl groups also has a profound effect. While 3-furyl (9o ) and 3-thiophenyl (9p ) substituents decrease affinity, a 5-(4-pyridinyl) substitution (10b ) results in the most potent antagonist identified in the series, with an IC50 value of 3 nM. jst.go.jp
| Compound ID | C-5 Substituent on Naphtho[1,2-b]furan Core | MCH-R1 Binding Affinity (IC50, nM) | Reference |
|---|---|---|---|
| 9a | H | 420 | jst.go.jp |
| 9c | Phenyl | 150 | jst.go.jp |
| 9e | p-Fluorophenyl | 57 | jst.go.jp |
| 9f | p-Chlorophenyl | 70 | jst.go.jp |
| 9g | p-Cyanophenyl | 10 | jst.go.jp |
| 9o | 3-Furyl | 200 | jst.go.jp |
| 9p | 3-Thiophenyl | 250 | jst.go.jp |
| 10b | 4-Pyridinyl | 3 | jst.go.jp |
Furan propyl moieties are integral to a class of potent allosteric antagonists for the chemokine receptors CXCR1 and CXCR2, which are key mediators of inflammatory responses. nih.gov A prominent example is Sch527123 (Navarixin), chemically known as 2-hydroxy-N,N-dimethyl-3-{2-[[(R)-1-(5-methyl-furan-2-yl)-propyl]amino]-3,4-dioxo-cyclobut-1-enylamino}-benzamide. nih.govwsu.edu
This compound acts as an allosteric antagonist, inhibiting chemokine binding and receptor activation in an insurmountable manner. nih.gov Pharmacological characterization revealed that Sch527123 is highly selective for CXCR2. It binds to CXCR1 with a good affinity (Kd = 3.9 ± 0.3 nM) but demonstrates exceptionally high affinity for CXCR2 (Kd = 0.049 ± 0.004 nM). nih.gov The antagonist binds to a common intracellular allosteric site within the CXCR2 receptor. wsu.edu Another compound, N-(4-Fluorophenyl)-6-((5-(trifluoromethyl)furan-2-yl)methylthio)nicotinamide, was also synthesized as part of the exploration of CXCR1/2 antagonists, highlighting the use of substituted furan rings in these scaffolds. nih.govacs.org
| Compound | Target(s) | Binding Affinity (Kd) | Mechanism | Reference |
|---|---|---|---|---|
| Sch527123 | CXCR1 | 3.9 ± 0.3 nM | Allosteric Antagonist | nih.gov |
| CXCR2 | 0.049 ± 0.004 nM |
Alpha-1 Adrenoceptor Antagonists
Research into alpha-1 adrenoceptor antagonists has led to the synthesis of new molecules structurally related to (+)-cyclazosin, with the goal of enhancing receptor selectivity. nih.gov The structure of these antagonists, particularly the portion between the quinazoline (B50416) and furan rings, is a key determinant of their affinity and selectivity for alpha-1 adrenoceptor subtypes. wikipedia.org Modifications to the 2-furoyl moiety of (+)-cyclazosin, a prazosin-related compound, have been a key area of investigation. (+)-Cyclazosin itself demonstrates moderate selectivity for the α1b-adrenoceptor subtype. researchgate.netacs.org To improve upon this, novel chiral derivatives with substitutions at the 5-position of the furan ring have been synthesized. researchgate.net
One notable analogue, the 5-methylfuryl derivative named (+)-metcyclazosin, has shown improved pharmacological properties. It acts as a competitive antagonist and exhibits an 11-fold increase in selectivity for the α1B adrenoceptor over the α1A subtype, while maintaining similar selectivity for the α1B subtype relative to the α1D subtype. nih.gov In the crystal structure of the α1B-adrenoceptor bound to (+)-cyclazosin, the furan ring interacts with the non-conserved residue V19745.52, which is thought to contribute to its subtype selectivity. uzh.ch The conversion of the furan ring to a tetrahydrofuran (B95107) ring has also been explored, which was found to increase the half-life of some antagonists. wikipedia.org
| Compound | Modification | α1-Adrenoceptor Subtype Selectivity | Reference |
|---|---|---|---|
| (+)-Cyclazosin | Parent compound with 2-furoyl moiety | Moderately selective for α1B | researchgate.netacs.org |
| (+)-Metcyclazosin | 5-methylfuryl derivative of (+)-cyclazosin | 11-fold increased selectivity for α1B over α1A | nih.gov |
Kappa Opioid Receptor (KOPR) Modulators
The naturally occurring neoclerodane diterpene, salvinorin A, is a potent and selective kappa opioid receptor (KOR) agonist and has served as a scaffold for extensive structure-activity relationship (SAR) studies. acs.orgresearchgate.net The furan ring of salvinorin A is essential for its activity; its removal results in a complete loss of function, while hydrogenation of the furan ring leads to a significant decrease in binding affinity. researchgate.net This suggests that the furan ring is involved in crucial interactions with the receptor, possibly through hydrogen bonding, hydrophobic interactions, or π-π stacking. frontiersin.org
Studies involving substitutions on the furan ring have revealed that this part of the molecule likely binds within a sterically congested area of the KOR binding pocket. acs.orgnih.gov Consequently, only smaller, less sterically demanding substitutions are well-tolerated. acs.orgnih.gov For instance, brominating the furan ring did not cause a significant change in potency. acs.orgnih.gov However, adding a methyl group to the 5-position of the furan resulted in analogues that were 3- to 8-fold less potent than their unsubstituted counterparts. unc.edu Replacement of the furan with a larger cyclohexyl group was also detrimental to agonist potency. unc.edu
| Compound/Analog | Modification on Salvinorin A Scaffold | Effect on KOPR Activity | Reference |
|---|---|---|---|
| Salvinorin A | Parent compound with furan ring | Potent and selective KOR agonist | acs.orgresearchgate.net |
| Furan ring removal | Complete removal of the furan ring | Total loss of activity | researchgate.net |
| Furan ring hydrogenation | Hydrogenation of the furan ring | Significant decrease in binding affinity | researchgate.net |
| Furan ring bromination | Addition of a bromine atom to the furan ring | No significant change in potency | acs.orgnih.gov |
| 5-methylfuran analog | Addition of a methyl group at the 5-position of the furan | 3- to 8-fold decrease in potency | unc.edu |
| Cyclohexyl replacement | Replacement of the furan ring with a cyclohexyl group | Essentially inactive | unc.edu |
Histamine (B1213489) H3 Receptor Antagonists
The search for potent and selective histamine H3 receptor (H3R) antagonists has led to the development of non-imidazole compounds to improve brain penetration and reduce potential drug-drug interactions. mdpi.com Within this class, derivatives of 1-[(benzylfuran-2-yl)methyl]piperidinyl-4-oxyl- and N-propylpentan-1-amines have demonstrated high in vitro potency at the guinea pig H3 receptor. mdpi.com The structure-activity relationship of these 4-hydroxypiperidine-based antagonists revealed that the benzofuranylpiperidinyloxy derivative, ADS-003, was among the most potent compounds identified in in vitro screening. mdpi.com
Further exploration has focused on arylbenzofuran derivatives. An SAR study of substituted (R)-2-methyl-1-[2-(5-phenyl-benzofuran-2-yl)-ethyl]-pyrrolidines has been conducted to understand the structural requirements for H3R antagonism. nih.govresearchgate.net A newer series of 5-amino- and 5-(aminomethyl)benzofuran histamine H3 receptor antagonists has also been developed, showing nanomolar and subnanomolar affinities at both human and rat H3 receptors. acs.org One compound from this series, {2-[2-(2-(R)-methylpyrrolidin-1-yl)ethyl]benzofuran-5-yl}(5-nitropyridin-2-yl)amine, exhibited a significant improvement in binding potency compared to previously reported compounds. acs.org
| Compound Series | Key Structural Feature | Observed Potency/Affinity | Reference |
|---|---|---|---|
| 1-[(benzylfuran-2-yl)methyl]piperidinyl-4-oxyl- derivatives of N-propylpentan-1-amines | Benzofuranylpiperidinyloxy moiety | High in vitro potency (pA2 = 8.47 for ADS-003) | mdpi.com |
| (R)-2-methyl-1-[2-(5-phenyl-benzofuran-2-yl)-ethyl]-pyrrolidines | Substituted arylbenzofuran core | Basis for SAR studies | nih.govresearchgate.net |
| 5-Amino- and 5-(aminomethyl)benzofurans | Increased structural variety and flexibility | Nanomolar and subnanomolar affinities at human and rat H3 receptors | acs.org |
| {2-[2-(2-(R)-methylpyrrolidin-1-yl)ethyl]benzofuran-5-yl}(5-nitropyridin-2-yl)amine | Specific 5-aminobenzofuran derivative | Improved binding potency (human Ki of 0.05 nM) | acs.org |
Sphingosine-1-Phosphate 4 (S1P4) Receptor Antagonists
A significant breakthrough in the development of selective S1P4 receptor antagonists came from a high-throughput screening campaign that identified 5-(2,5-dichlorophenyl)-N-(2,6-dimethylphenyl)furan-2-carboxamide as a promising hit. nih.govnih.gov Subsequent structure-activity relationship studies on this 5-aryl furan-2-arylcarboxamide scaffold have provided valuable insights. nih.gov It was found that both steric and electronic factors of the furan ring play a crucial role in determining the potency of these antagonists. nih.govacs.org
Systematic modifications of the central furan ring have shown that it can be successfully replaced with other aromatic systems while maintaining high potency. nih.gov Thiophene and phenyl rings have been identified as suitable bioisosteres for the furan moiety, leading to compounds with low nanomolar activity and high selectivity against other S1P receptor subtypes. nih.gov For example, the 2,5-disubstituted thiophene analog displayed similar potency to the original furan-containing hit. nih.gov Conversely, replacing the furan ring with a 1,3,4-oxadiazole (B1194373) resulted in an inactive compound. nih.gov These findings have expanded the molecular diversity of selective S1P4 antagonists, which are valuable tools for investigating the biological roles of this receptor. nih.govresearchgate.netresearchgate.net
| Compound Series | Modification | Effect on S1P4 Antagonist Activity | Reference |
|---|---|---|---|
| 5-aryl furan-2-arylcarboxamide | Parent scaffold | Potent and selective S1P4 antagonists | nih.gov |
| Thiophene analog | Furan ring replaced with a thiophene ring | Maintained low nanomolar potency | nih.gov |
| Phenyl analog | Furan ring replaced with a phenyl ring | Maintained low nanomolar potency | nih.gov |
| 1,3,4-oxadiazole analog | Furan ring replaced with a 1,3,4-oxadiazole ring | Inactive | nih.gov |
Adenosine A2A Receptor Antagonists
The furan moiety is a well-established and important feature for high-affinity binding in many adenosine A2A receptor antagonists. nih.gov In the class of pyrazolo[4,3-e] acs.orgresearchgate.netnih.govtriazolo[1,5-c]pyrimidines (PTPs), the 2-(2-furyl) substituent is a key structural element for potent A2A antagonism. mdpi.com SAR studies have consistently shown that a five-membered heterocycle with a hydrogen-bond-accepting heteroatom, such as furan, is generally favored over a phenyl ring at this position. unife.it
In another class of antagonists based on a 2-amino nicotinonitrile core, the presence of at least one furan group was found to be beneficial for high affinity at the A2A receptor compared to a phenyl group. acs.orgnih.gov For instance, compounds LUF6050 and LUF6080, which incorporate a furan ring, exhibited Ki values of 1.4 nM and 1.0 nM, respectively, with good selectivity over other adenosine receptor subtypes. acs.orgnih.gov While the furan moiety is a privileged structure in many potent A2A antagonists, research has also been conducted to identify non-furan containing compounds to explore alternative binding modes and chemical space. nih.gov
| Compound Series | Key Structural Feature | A2A Receptor Affinity (Ki) | Reference |
|---|---|---|---|
| Pyrazolo[4,3-e] acs.orgresearchgate.netnih.govtriazolo[1,5-c]pyrimidines (PTPs) | 2-(2-furyl) substituent | Potent antagonism | mdpi.com |
| LUF6050 (2-amino nicotinonitrile derivative) | Contains a furan group | 1.4 nM | acs.orgnih.gov |
| LUF6080 (2-amino nicotinonitrile derivative) | Contains a furan group | 1.0 nM | acs.orgnih.gov |
Cholecystokinin (B1591339) (CCK) Receptor Antagonists
The development of non-peptidal cholecystokinin (CCK) receptor antagonists has evolved from natural products like asperlicin (B1663381) to fully synthetic molecules. medcraveonline.com A key scaffold in this area is the 1,4-benzodiazepine (B1214927) template, which has been the subject of extensive structure-activity relationship (SAR) optimization. medcraveonline.comlupinepublishers.com In some instances, SAR studies on 1,4-benzodiazepines led to the identification of a simple propyl group as being favorable for CCK binding affinity. lupinepublishers.commedcraveonline.com
More recently, research has focused on smaller, novel templates to overcome the poor pharmacokinetic properties of earlier antagonists. medcraveonline.com One such approach involves the synthesis of 4-amino-2(5H)-furanones from mucochloric acid. nih.gov These 5-alkyloxy-4-amino-2(5H)-furanones have been screened for their affinity at the CCK2 receptor, leading to the discovery of novel ligands with nanomolar activity. nih.gov SAR optimization of this furanone series led to the identification of a cyclohexyl derivative with an IC50 of 27 nM. nih.gov Another derivative from this class, a stable crystalline furanone, showed high selectivity for the CCK2 receptor with an IC50 of 85 nM and was confirmed to have CCK antagonizing properties in isolated tissue assays. nih.gov Further development from the 2(5H)-furanone scaffold has led to arylated 5-hydroxy-pyrrol-2-ones, which have been optimized as selective CCK1 and CCK2 ligands. lupinepublishers.comresearchgate.net
| Compound Series | Key Structural Feature | CCK Receptor Affinity/Activity | Reference |
|---|---|---|---|
| 1,4-Benzodiazepines | Simple propyl group | Favorable for CCK binding affinity | lupinepublishers.commedcraveonline.com |
| 5-Alkyloxy-4-amino-2(5H)-furanones | Cyclohexyl derivative | IC50 of 27 nM (CCK2) | nih.gov |
| 5-Alkyloxy-4-amino-2(5H)-furanones | Crystalline furanone derivative | IC50 of 85 nM (CCK2 selective) | nih.gov |
| Arylated 5-hydroxy-pyrrol-2-ones | Derived from furanone scaffold | Potent and selective CCK1/CCK2 ligands | lupinepublishers.comresearchgate.net |
### Table of Compounds
| Compound Name | Receptor Target |
|---|---|
| (+)-Cyclazosin | Alpha-1 Adrenoceptor |
| (+)-Metcyclazosin | Alpha-1 Adrenoceptor |
| Prazosin (B1663645) | Alpha-1 Adrenoceptor |
| Salvinorin A | Kappa Opioid Receptor |
| ADS-003 | Histamine H3 Receptor |
| {2-[2-(2-(R)-methylpyrrolidin-1-yl)ethyl]benzofuran-5-yl}(5-nitropyridin-2-yl)amine | Histamine H3 Receptor |
| 5-(2,5-dichlorophenyl)-N-(2,6-dimethylphenyl)furan-2-carboxamide | Sphingosine-1-Phosphate 4 (S1P4) Receptor |
| LUF6050 | Adenosine A2A Receptor |
| LUF6080 | Adenosine A2A Receptor |
| Asperlicin | Cholecystokinin (CCK) Receptor |
Receptor Binding and Molecular Recognition of Furan Propyl Antagonists
Quantitative Ligand-Receptor Binding Assessments
Quantitative assessments are crucial for characterizing the interaction between a ligand and a receptor. wikipedia.org These studies provide fundamental data on the potency and specificity of an antagonist.
The potency of an antagonist is commonly quantified by its binding affinity (expressed as the dissociation constant, K_d) and its ability to inhibit a biological process (expressed as the inhibition constant, K_i, or the half-maximal inhibitory concentration, IC_50). researchgate.netsciencesnail.com These values indicate the concentration of the antagonist required to occupy 50% of the receptors or to inhibit a specific receptor-mediated response by 50%, respectively. A lower value for K_d, K_i, or IC_50 signifies a higher binding affinity and greater potency. researchgate.net
For instance, research on antagonists for the human A3 adenosine (B11128) receptor (hA_3R) has explored compounds with varied structural components to enhance binding affinity. acs.org In one study, a series of heterocyclic carbonyloxycarboximidamides were synthesized and evaluated. The lead compound, K18, demonstrated a K_i of less than 1 µM. acs.org Further optimization led to the development of analogues with significantly improved affinity. acs.org
Similarly, studies on antagonists for the G-protein coupled receptor 7 (GPR7) identified a probe, ML181, which inhibited the receptor with an IC_50 of 272 nM. nih.gov Structure-activity relationship (SAR) studies in this series revealed that the presence of a furan (B31954) group, among other substituents, led to a significant decrease in potency compared to other derivatives. nih.gov
In the context of P2Y receptors, a derivative featuring a furan group demonstrated an IC_50 of 5.914 nM for the P2Y_4 receptor subtype, highlighting the potent activity that can be achieved with this chemotype. nih.gov Another compound, Sch527123, which contains a 5-methyl-furan-2-yl-propyl moiety, is a known antagonist of the CXCR2 receptor. researchgate.netacs.org
The following table summarizes the binding data for selected compounds containing a furan and/or propyl-like group, illustrating the range of affinities observed across different receptor targets.
| Compound/Class | Receptor Target | Binding Parameter | Value |
| K18 | hA_3R | K_i | < 1 µM |
| ML181 | GPR7 | IC_50 | 272 nM |
| Furan-containing derivative | P2Y_4R | IC_50 | 5.914 nM |
| Sch527123 | CXCR2 | - | - |
This table is for illustrative purposes and includes compounds with furan and/or propyl-like moieties, reflecting the diversity within this structural class.
Many receptors exist as a family of subtypes, and achieving selectivity for a specific subtype is a primary goal in drug discovery to maximize therapeutic efficacy and minimize off-target effects. nih.gov Furan propyl antagonists have been evaluated for their ability to discriminate between closely related receptor subtypes.
For example, in the development of A3 adenosine receptor antagonists, selectivity against other adenosine receptor subtypes (A1, A2A, A2B) is a critical parameter. unipd.itresearchgate.net Some 3-furfuryl-7-methylxanthine derivatives have shown good selectivity for the A2B subtype over A1 and A2A receptors. researchgate.net The introduction of an aromatic ring, such as furan, at certain positions of the antagonist scaffold has been shown to be important for both affinity and selectivity at the hA_3AR. unipd.it
In the P2Y receptor family, ensuring subtype selectivity is challenging due to the fact that several P2Y receptors respond to the same nucleotide agonist. nih.gov However, research has identified compounds with notable selectivity. For instance, certain P2Y_2R antagonists showed approximately 30-fold selectivity over the P2Y_4R. nih.gov The development of alpha-1 adrenergic receptor blockers has also yielded antagonists with varying selectivity profiles, which appears to be influenced by the structure connecting the primary scaffold and the furan ring. wikipedia.org
The selectivity of an antagonist is often expressed as a ratio of its binding affinities (K_i or IC_50 values) for different receptor subtypes. A higher ratio indicates greater selectivity.
| Compound/Class | Target Subtype | Off-Target Subtype | Selectivity Ratio (approx.) |
| P2Y_2R Antagonist (Compound 22/23) | P2Y_2R | P2Y_4R | 30-fold |
| 3-furfuryl-7-methylxanthine (Compound 10d) | hA_2B | rA_1 | 14-fold |
| 3-furfuryl-7-methylxanthine (Compound 10d) | hA_2B | hA_2A | 11-fold |
This table presents examples of selectivity for compounds containing furan moieties.
Mechanistic Characterization of Antagonism
Understanding how an antagonist inhibits receptor function at a molecular level is essential for rational drug design. This involves characterizing the nature of the binding interaction and the mechanism by which it prevents receptor activation.
Antagonism can be broadly classified as competitive or non-competitive. youtube.com A competitive antagonist binds to the same site as the endogenous agonist (the orthosteric site) and directly competes with it. numberanalytics.com This type of inhibition can be overcome by increasing the concentration of the agonist. youtube.com
In contrast, a non-competitive antagonist binds to a different site on the receptor (an allosteric site). numberanalytics.comwikipedia.org This binding event changes the receptor's conformation, reducing its ability to be activated by the agonist, regardless of the agonist's concentration. youtube.comwikipedia.org Studies on antimalarial biguanides found that proguanil (B194036) and phenformin (B89758) acted as non-competitive inhibitors of the NMDA receptor. mdpi.com The link between a slow receptor off-rate and non-competitive antagonism has also been explored for CRF1 receptor antagonists. nih.gov
Allosteric modulators are ligands that bind to an allosteric site to either enhance (positive allosteric modulators, PAMs) or reduce (negative allosteric modulators, NAMs) the receptor's response to an agonist. nih.govuc.pt Non-competitive antagonists are a form of NAM. researchgate.net This mechanism offers the potential for greater subtype selectivity, as allosteric sites are often less conserved across receptor families than orthosteric sites. nih.govuc.pt
Some antagonists exhibit inverse agonism, where they not only block the action of an agonist but also reduce the basal or constitutive activity of a receptor that is active even in the absence of an agonist. nih.gov For example, the CXCR2 antagonist SB265610 has been shown to behave as an allosteric inverse agonist. researchgate.netscilit.com Similarly, studies on the alpha-1 adrenergic receptor have identified prazosin (B1663645) as an inverse agonist at all alpha-1 subtypes. wikipedia.org
At the molecular level, an antagonist inhibits receptor activation by preventing or stabilizing a conformational state of the receptor that is incompatible with downstream signaling. For G-protein coupled receptors (GPCRs), this typically means stabilizing an inactive conformation that is unable to bind and activate G-proteins. uc.ptmusculoskeletalkey.com
Molecular modeling and docking studies are valuable tools for visualizing these interactions. biorxiv.org For example, docking studies on adenosine receptor antagonists revealed that they often maintain classical binding patterns, such as hydrogen bonds and π-π stacking interactions with specific amino acid residues within the binding pocket. unipd.it For the CXCR2 receptor, it has been suggested that antagonists binding to a common intracellular allosteric site may inhibit receptor activation by being in proximity to the site of G-protein coupling or a region involved in transducing the activation signal. researchgate.netscilit.com In some cases, antagonists like the ergot-derived nicergoline (B1678741) can act as open-channel blockers for ligand-gated ion channels, such as the 5-HT3A receptor, by physically occluding the ion flow path. jmb.or.kr
Computational Approaches to Ligand-Receptor Interactions
Computational methods are indispensable tools for elucidating the intricate interactions between ligands and their receptor targets. These in silico techniques provide detailed, atom-level insights into the binding mechanisms of furan propyl antagonists, guiding the rational design of new, more potent, and selective molecules. By simulating the dynamic environment of the ligand-receptor complex, researchers can predict binding affinities, identify key intermolecular forces, and understand the structural basis for antagonist activity.
Molecular Docking and Dynamics Simulations
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. It is widely employed to forecast the binding mode of antagonists within the receptor's binding pocket. Following docking, molecular dynamics (MD) simulations are often performed to analyze the physical movements of atoms and molecules in the complex over time. plos.orgmdpi.com MD simulations provide a more dynamic and realistic view of the ligand-receptor interactions, assessing the stability of the predicted binding pose and revealing conformational changes in both the ligand and the receptor. plos.orgfu-berlin.de
For furan-containing antagonists, these simulations have been crucial in rationalizing structure-activity relationships (SAR). For instance, docking studies on a series of (E)-1-(furan-2-yl)prop-2-en-1-one derivatives targeting the tyrosinase enzyme revealed that the most potent compounds could bind to both catalytic and allosteric sites. nih.gov Subsequent molecular dynamics analysis further confirmed stable interactions with key residues in the active site pocket, such as ASN260 and MET280. nih.gov
In the context of G protein-coupled receptors (GPCRs), such as the adenosine receptors, docking and MD simulations have elucidated common binding patterns for antagonists. unipd.it Many antagonists, including those with a furan moiety, typically form hydrogen bonds with a conserved asparagine residue (N6.55) and engage in π-π stacking interactions with a phenylalanine residue in the extracellular loop 2 (FEL2). plos.orgunipd.it MD simulations of 1,2,4-triazole (B32235) derivatives as dual A₁/A₂A adenosine receptor (AR) antagonists showed that the compounds were stabilized in the binding pockets of both receptors through specific hydrogen bonds and π-π stacking interactions, which is consistent with mutagenesis data. plos.org These computational approaches can effectively guide the optimization of lead compounds by predicting how structural modifications will affect receptor binding. jscimedcentral.com
Table 1: Examples of Molecular Docking & Dynamics Studies on Furan-Containing Antagonists
| Compound/Series | Target Receptor/Enzyme | Computational Method(s) | Key Findings/Interactions |
| (E)-1-(furan-2-yl)prop-2-en-1-one derivatives | Mushroom Tyrosinase | Molecular Docking, Molecular Dynamics | Binding to catalytic and allosteric sites; interaction with residues ASN260 and MET280. nih.gov |
| Pyrazolo-triazolo-pyrimidines (furan-containing) | Human A₃ Adenosine Receptor | Molecular Modeling, 3D Pharmacophore | A "Y-shaped" binding motif was identified; the furan ring is positioned between transmembrane helices (TM) 3 and 5. d-nb.info |
| Conjugable pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine antagonists | Human A₃ Adenosine Receptor | Molecular Docking | Ligands retain classical antagonist binding patterns: H-bonds with Asn (6.55) and π-π stacking with Phe (EL2). unipd.it |
| Sch527123 | CXCR2 Receptor | Homology Modeling, Docking | The antagonist binds to an intracellular, allosteric site. nih.gov |
Homology Modeling of Receptor Structures
The application of structure-based drug design techniques like molecular docking requires a three-dimensional (3D) structure of the target receptor. However, obtaining high-resolution crystal structures of membrane-embedded proteins like GPCRs is notoriously challenging. acs.org Homology modeling, also known as comparative modeling, provides a powerful alternative for constructing a 3D model of a target protein based on its amino acid sequence and an experimentally determined structure of a homologous protein (the "template"). mdpi.com
The accuracy of a homology model is highly dependent on the sequence identity between the target and the template. mdpi.com For many furan propyl antagonists targeting GPCRs, homology models have been instrumental. For example, in the absence of a crystal structure for the P2Y₁₄ receptor (P2Y₁₄R), researchers have constructed homology models using the available high-resolution structures of the related P2Y₁₂ receptor as a template. acs.orgunife.it These models, often refined using molecular dynamics simulations, have successfully guided the design of novel P2Y₁₄R antagonists by allowing for the computational prediction of ligand binding modes. acs.org
Similarly, homology models have been developed for the human A₂B jscimedcentral.com and A₃ adenosine receptors, frequently using the crystal structure of the A₂A subtype as a template due to its availability and sequence similarity. mdpi.com Studies have compared the utility of different templates, such as the A₁ versus the A₂A receptor structure, to determine which provides a more reliable model for accommodating known A₃ antagonists. mdpi.com The resulting homology models serve as the structural basis for docking simulations aimed at discovering new chemical scaffolds or explaining the SAR of existing antagonist series. jscimedcentral.comunife.it
Table 2: Application of Homology Modeling for Furan Propyl Antagonist Targets
| Target Receptor | Template Receptor(s) | Purpose of Model |
| P2Y₁₄ Receptor (P2Y₁₄R) | P2Y₁₂ Receptor (P2Y₁₂R) | To guide the structure-based design of novel triazolyl-biphenyl antagonists. acs.orgunife.it |
| A₃ Adenosine Receptor (A₃AR) | A₁ and A₂A Adenosine Receptors | To compare template suitability and create a model for docking known A₃ antagonists. mdpi.com |
| A₂B Adenosine Receptor (A₂BAR) | A₂A Adenosine Receptor | To perform docking studies for the evaluation of newly designed fluorinated quinazoline (B50416) antagonists. jscimedcentral.com |
| CXCR2 Receptor | N/A (Mentioned in study) | Used in conjunction with mutagenesis data to delineate a common allosteric binding site for antagonists. nih.gov |
Identification of Critical Binding Pocket Residues (e.g., through Site-Directed Mutagenesis)
While computational models can predict which amino acid residues are important for ligand binding, these predictions require experimental validation. u-strasbg.fr Site-directed mutagenesis is a powerful molecular biology technique used to make specific and intentional changes to the DNA sequence of a gene, resulting in a modified protein where one or more amino acids are altered. neb.com By mutating residues predicted to interact with an antagonist and then measuring the antagonist's binding affinity to the mutant receptor, researchers can confirm the role of those specific residues in the binding interaction. nih.gov
This approach has been pivotal in validating the binding sites of furan propyl antagonists. A key study on the CXCR2 receptor investigated the binding of three allosteric antagonists, including the furan-containing compound Sch527123. nih.gov Based on a homology model, several residues within the intracellular loops and C-terminal domain were hypothesized to form a common binding pocket. Site-directed mutagenesis was used to create ten single-point mutations in the receptor. The results showed that mutating specific residues, such as Y314A and K320A, significantly reduced the binding affinity of all three antagonists, thereby confirming their importance in forming a shared allosteric binding site. nih.gov
This integrated approach of combining computational modeling with site-directed mutagenesis provides a robust framework for delineating binding pockets. u-strasbg.fr It not only validates the in silico predictions but also provides a more detailed and accurate understanding of the molecular determinants of ligand recognition and selectivity. nih.govnih.gov
Table 3: Site-Directed Mutagenesis Studies for Antagonist Binding Site Validation
| Receptor | Antagonist(s) | Mutation(s) | Effect on Antagonist Affinity | Conclusion |
| CXCR2 Receptor | Sch527123, SB265610, Pteridone-1 | Y314A, K320A, D84N | Significant reduction in affinity for all three antagonists. nih.gov | Confirmed a common, intracellular allosteric binding site and delineated key interacting residues. nih.gov |
| CXCR2 Receptor | Sch527123, SB265610, Pteridone-1 | Various other single-point mutations | Seven of nine mutations in the C-terminal domain/intracellular loops reduced the affinity of at least one antagonist. nih.gov | Further delineated the topography of the allosteric binding pocket. nih.gov |
| Furin | N/A (Substrate processing) | D46, H87, S261 (catalytic triad) | Blocked substrate processing and furin maturation. nih.gov | Demonstrated the critical role of catalytic residues, validating the general approach for functional site analysis. nih.gov |
Preclinical Pharmacological Evaluation of Furan Propyl Antagonists
In Vitro Biological Activity Profiling
The initial preclinical assessment of furan (B31954) propyl antagonists involves a detailed in vitro analysis to delineate their biological activity profile. These studies are crucial for understanding their functional effects and mechanisms of action at a cellular and molecular level before proceeding to in vivo models.
Functional Assays for Antagonist Activity (e.g., inhibition of agonist-induced responses)
Functional assays are essential for confirming the antagonistic properties of furan propyl compounds by measuring their ability to inhibit responses triggered by agonists. For example, a furan-containing compound was identified as a selective antagonist of the P2X3 receptor, which is implicated in nociception. In functional assays, this compound effectively blocked the calcium ion (Ca2+) influx induced by the agonist α,β-meATP in cells expressing the P2X3 receptor. Similarly, certain furan-based derivatives have been synthesized and evaluated as antagonists for peroxisome proliferator-activated receptors (PPARs). In reporter gene assays, these compounds demonstrated inhibition of the transcriptional activity induced by a PPARα agonist. The potency of such inhibition is typically expressed as an IC50 value, which is the concentration of the antagonist needed to block 50% of the maximum response from the agonist. lupinepublishers.com
The evaluation of antagonist activity is also demonstrated in studies of other receptor systems. For instance, novel quinazoline (B50416) derivatives containing a furan moiety were assessed for their antagonist activity at the A2A adenosine (B11128) receptor. mdpi.com Using a cyclic AMP (cAMP) assay, these compounds were shown to inhibit the agonist-stimulated release of cAMP in HEK cells, confirming their functional antagonism. mdpi.com In another example, arylated 5-hydroxy-pyrrol-2-ones, derived from mucochloric acid (a furan derivative), were identified as potent and selective antagonists for cholecystokinin (B1591339) (CCK) receptors. lupinepublishers.com Their antagonist activity was confirmed in isolated tissue preparations where they inhibited contractions induced by CCK agonists. lupinepublishers.commedcraveonline.com The effectiveness of these antagonists is often determined by their ability to produce a dose-dependent reduction in the response to an agonist. medcraveonline.comacs.org
The table below summarizes data from functional assays for various furan-containing antagonists.
| Compound Class | Target Receptor | Functional Assay | Key Finding |
| Furan-based derivative | P2Y6 Receptor | Ca2+ level measurement in HEK293 cells | Concentration-dependent inhibition of UDP-stimulated Ca2+ levels with an IC50 of 5.914 nM for the optimized compound. nih.gov |
| Arylated 5-hydroxy-pyrrol-one | CCK2 Receptor | Inhibition of CCK-5 induced contractions in rat duodenum | The compound PNB-001 demonstrated potent antagonism with an IC50 of 22 nM in binding assays and functional antagonism in tissue preparations. lupinepublishers.com |
| Quinazoline derivative | A2A Adenosine Receptor | cAMP assay in HEK cells | Compound 5m showed antagonist activity with an IC50 of 6 µM. mdpi.com |
| Furan-based compound | P2X3 Receptor | Inhibition of agonist-induced Ca2+ influx | Effective inhibition of α,β-meATP-induced calcium influx. |
Cell-Based Assays for Target Engagement and Efficacy
Cell-based assays are crucial for confirming that a furan propyl antagonist binds to its intended target within a living cell and produces the desired biological outcome. discoverx.com These assays provide a more physiologically relevant environment than studies on isolated proteins. nih.gov A key technique used is the Cellular Thermal Shift Assay (CETSA), which confirms target engagement by measuring the increased thermal stability of a target protein when a drug is bound to it. nih.gov Other methods, like bioluminescence resonance energy transfer (BRET) and fluorescence resonance energy transfer (FRET), can also be used to monitor direct molecular interactions and receptor activation in living cells. mdpi.com
For example, fluorescently labeled ligands can be used in cell-based competition binding assays and fluorescence microscopy to visualize and quantify the engagement of antagonists with their cellular targets. acs.org Such assays can confirm that the compound enters the cell and binds to the target protein, allowing for the ranking of inhibitors and validation of hits from biochemical screens. discoverx.comnih.gov These cell-based target engagement assays are instrumental in developing potent and cell-permeable therapeutic agents. nih.gov
The table below provides an overview of different cell-based assay types for determining target engagement.
| Assay Type | Principle | Application |
| Cellular Thermal Shift Assay (CETSA) | Drug binding increases the thermal stability of the target protein. nih.gov | Confirms direct binding of drugs to protein targets in intact cells. nih.gov |
| BRET/FRET Assays | Measures energy transfer between a donor and acceptor molecule, indicating close proximity and interaction. mdpi.com | Monitors GPCR activation and downstream signaling in real-time. mdpi.com |
| Fluorescent Ligand Competition | A fluorescent ligand competes with the unlabeled antagonist for binding to the target. acs.org | Visualizes and quantifies target engagement and can be used to determine the binding affinity of antagonists. acs.org |
| Cell-Based Reporter Assays | Measures the transcriptional activity of a target, which is modulated by the antagonist. | Assesses the functional consequence of target engagement, such as the inhibition of a specific signaling pathway. |
Modulation of Intracellular Signaling Pathways (e.g., MAPK, NF-κB, AKT, PPAR-ɣ)
Understanding how furan propyl antagonists affect intracellular signaling pathways is key to elucidating their mechanism of action. These pathways, including the Mitogen-Activated Protein Kinase (MAPK), Nuclear Factor-kappa B (NF-κB), AKT, and Peroxisome Proliferator-Activated Receptor-gamma (PPAR-ɣ), are often dysregulated in disease.
NF-κB Pathway: The NF-κB pathway is a central regulator of inflammation. Some furan-based compounds have been shown to exert anti-inflammatory effects by inhibiting this pathway. nih.gov Activation of NF-κB involves the translocation of the p65 subunit to the nucleus, which can be blocked by antagonist compounds. nih.gov This inhibition leads to a decrease in the expression of pro-inflammatory genes like iNOS and COX-2. nih.gov
MAPK Pathway: The MAPK family, which includes ERK, JNK, and p38, is involved in cellular responses to a variety of stimuli, including stress and inflammation. nih.gov Studies have shown that furan-containing compounds can modulate MAPK signaling. For example, a hydrolysable tannin fraction containing furan-related structures was found to inhibit the phosphorylation of p38 and ERK in RAW 264.7 cells, contributing to its anti-inflammatory effects. nih.gov In some contexts, H2O2-induced oxidative stress has been shown to increase the phosphorylation of p38 and JNK, an effect that could potentially be modulated by antagonist compounds. nih.gov
AKT Pathway: The PI3K/AKT pathway is critical for cell survival, growth, and proliferation. PPARγ activation can induce the expression of PTEN, a phosphatase that inhibits the PI3K/AKT pathway. researchgate.net Conversely, antagonists of PPARγ might lead to an increase in AKT phosphorylation. The interplay between estradiol (B170435) and various PPAR antagonists has been shown to modulate the expression of PI3Kp85 and Akt in both ex vivo and in vitro models, indicating a complex regulatory network. mdpi.com
PPAR-ɣ Pathway: PPARs are ligand-activated nuclear receptors. PPARγ activation can repress the expression of pro-inflammatory genes. mdpi.com Antagonists of PPARγ would block these effects. For example, PPARγ activation can inhibit the NF-κB signaling pathway. mdpi.com Therefore, a PPARγ antagonist could potentially lead to an increase in NF-κB activity, depending on the cellular context. The modulation of PPARγ expression and activity by various compounds, including antagonists, has been shown to impact inflammatory and tumorigenic factors. mdpi.commdpi.com
In Vivo Efficacy in Animal Disease Models (Non-Human Research)
Following promising in vitro results, furan propyl antagonists are evaluated in vivo using animal models that replicate human diseases. These studies are critical for assessing the therapeutic potential of the compounds in a complex physiological system.
Models for Inflammation and Immune Response Modulation
The anti-inflammatory and immunomodulatory properties of furan propyl antagonists are frequently evaluated in various animal models. A commonly used model for acute inflammation is carrageenan-induced paw edema in rodents. mdpi.com This model involves the injection of carrageenan, which induces a biphasic inflammatory response characterized by the release of pro-inflammatory mediators. mdpi.com The anti-inflammatory effect of a test compound is determined by its ability to reduce the resulting edema.
For more complex immune-mediated diseases, models like experimental autoimmune encephalomyelitis (EAE) are employed to mimic multiple sclerosis. In EAE, a small molecule antagonist of the CMKLR1 receptor was shown to delay disease onset and reduce the infiltration of inflammatory cells into the central nervous system. plos.org Another relevant model is dextran (B179266) sodium sulfate (B86663) (DSS)-induced colitis in zebrafish, which is used to study gut inflammation. A furan-based chalcone (B49325) derivative demonstrated protective effects in this model by reducing the expression of pro-inflammatory genes such as TNF-α, IL-1β, and IL-6. researchgate.net The croton oil-induced ear edema model is another method to assess topical anti-inflammatory action, where the reduction in ear swelling indicates efficacy. ijpras.com
The table below summarizes representative in vivo findings for furan-containing compounds in inflammation models.
| Compound Type | Animal Model | Key Efficacy Endpoints |
| Furan-based chalcone derivative (DKO7) | DSS-induced gut inflammation (Zebrafish) | Reduced expression of TNF-α, IL-1β, IL-6; decreased nitric oxide and lactate (B86563) dehydrogenase levels. researchgate.net |
| CMKLR1 antagonist (α-NETA) | Experimental Autoimmune Encephalomyelitis (EAE) (Mice) | Delayed disease onset, reduced clinical severity, fewer CNS inflammatory foci. plos.org |
| General anti-inflammatory compounds | Carrageenan-induced paw edema (Rodents) | Reduction in paw edema volume. mdpi.com |
| General anti-inflammatory compounds | Croton oil-induced ear edema (Mice/Rats) | Reduction in ear weight, indicating decreased inflammatory edema. ijpras.com |
Models for Oncological Applications
The potential of furan propyl antagonists in cancer treatment is investigated using various oncology models, primarily focusing on their antiproliferative and anti-angiogenic effects. Xenograft models, where human cancer cell lines are implanted into immunocompromised mice, are a mainstay of preclinical cancer research. researchgate.netmdpi.com These models allow for the in vivo evaluation of a compound's ability to inhibit tumor growth. acs.org
For example, furan-containing pyrido[4,3-b]carbazole derivatives have been evaluated in vivo against P388 leukemia and B16 melanoma models, with some compounds showing high antitumor activity. acs.org The efficacy in these models is typically measured by monitoring tumor volume and weight over time. Orthotopic tumor models, where tumor cells are implanted into the corresponding organ, can provide a more clinically relevant microenvironment compared to subcutaneous xenografts. researchgate.net
Beyond direct tumor growth inhibition, anti-angiogenic effects are also assessed. The matrigel (B1166635) plug assay is a common in vivo method to evaluate a compound's ability to inhibit the formation of new blood vessels, a critical process for tumor growth and metastasis.
The table below outlines examples of in vivo models used for the oncological evaluation of furan-based compounds.
| Compound Type | Animal Model | Key Efficacy Endpoints |
| Pyrido[4,3-b]carbazole derivatives | P388 leukemia and B16 melanoma (Mice) | Inhibition of tumor growth, with some curative examples. acs.org |
| General anticancer agents | Human tumor xenografts (e.g., prostate, NSCLC) (Mice) | Tumor regression, cytotoxicity in cancer cell lines. researchgate.netmdpi.com |
| General anti-angiogenic agents | Matrigel Plug Assay (Mice) | Reduced vascularization of the matrigel plug. |
Future Directions and Emerging Research Perspectives
Innovation in Synthetic Strategies for Furan (B31954) Propyl Antagonists
The furan scaffold is a cornerstone in many biologically active compounds, driving the need for innovative and efficient synthetic methods. derpharmachemica.com Modern strategies are moving beyond traditional techniques to embrace greener, more efficient, and versatile approaches to construct polysubstituted furan derivatives.
Recent advancements include the development of one-pot, multicomponent reactions catalyzed by enzymes like lipase (B570770). mdpi.com This method allows for the synthesis of tetrasubstituted furans from simple precursors under mild conditions, which aligns with the principles of green chemistry. mdpi.com Other novel catalytic systems involve multimetallic catalysts (Ru, Cu, and Ag) that facilitate oxidative cyclization at high temperatures and copper-mediated cyclization for producing 3-cyanofurans. mdpi.com
Furthermore, Brønsted acid-catalyzed reduction of furans using silanes as reducing agents represents a significant breakthrough. acs.org This method provides controlled access to partially or fully reduced furan rings, such as 2,5-dihydrofurans and tetrahydrofurans, which are valuable intermediates for diverse antagonist structures. acs.org The ability to control the degree of reduction by tuning the acid strength opens new avenues for creating a wider range of furan-based molecules. acs.org
Another area of innovation is the use of biocatalysis to create complex building blocks from furan substrates. Designer microbial factories have been engineered to perform transformations not found in nature, such as converting furfuryl alcohols into valuable lactones with high stereoselectivity. nih.gov These cellular systems streamline synthetic cascades by eliminating intermediate isolation and purification steps. nih.gov Additionally, sustainable approaches, such as using waste polycarbonate to synthesize activated furans, are being explored. researchgate.net
Key synthetic strategies being developed include:
Palladium- or platinum-catalyzed ring closures. rsc.org
Intramolecular Friedel–Crafts reactions. rsc.org
Sonogashira coupling/cyclization reactions for building complex benzofuran (B130515) systems. rsc.org
Condensation of urea (B33335) derivatives with furan-2-carbaldehyde.
Hydroarylation of 3-(furan-2-yl)propenoic acids using Brønsted superacids. nih.gov
These evolving synthetic methodologies are crucial for generating diverse libraries of furan propyl antagonists for screening and optimization, enabling the exploration of new chemical space and the development of next-generation therapeutics.
Advanced Ligand Design and Computational Chemistry for Enhanced Selectivity
Computational chemistry has become an indispensable tool for accelerating the design and optimization of furan propyl antagonists with high potency and selectivity. rsc.org By modeling interactions between ligands and their biological targets at the molecular level, researchers can predict binding affinities and rationalize structure-activity relationships (SAR), thereby guiding synthetic efforts more effectively.
Density Functional Theory (DFT) is a powerful quantum chemical method used to study the electronic structure and reactivity of molecules. numberanalytics.com It has been employed to investigate the mechanisms and selectivity of reactions involving furans, such as the Diels-Alder cycloaddition. chemrxiv.org For instance, DFT calculations have shown that solvent effects can reverse the stereoselectivity of the reaction between furan and maleic anhydride, favoring the more stable exo-isomer, which aligns with experimental observations. chemrxiv.org Such insights are critical for controlling the stereochemistry of drug candidates, a key factor in their pharmacological profile.
Advanced computational platforms combine various descriptors to analyze chemical structures:
1D descriptors: Capture basic molecular properties like weight and polarity. desertsci.com
2D descriptors: Describe molecular connectivity and identify key pharmacophores. desertsci.com
3D descriptors: Provide spatial understanding, including shape and electrostatic potentials. desertsci.com
Exploration of Novel Biological Targets for Furan Antagonists
The versatility of the furan scaffold allows it to interact with a wide array of biological targets, leading to diverse pharmacological activities. ijabbr.comutripoli.edu.lyresearchgate.net While traditionally known for their use as antimicrobials and anti-inflammatory agents, furan-based compounds are now being investigated as antagonists for a range of novel targets implicated in cancer, pain, and neurodegenerative diseases.
One emerging target is the cholecystokinin-2 (CCK2) receptor . Furanone-based CCK2 antagonists have been shown to potentiate analgesia in animal models, not only for opioids like morphine but also for tricyclic antidepressants. sci-hub.st This suggests a potential application in managing neuropathic pain, which remains an unmet medical need. sci-hub.st Specifically, the cyclohexyl derivative 25 showed a potent IC50 of 27 nM for the CCK2 receptor. sci-hub.st
Another significant target is Protein Arginine Deiminase type IV (PAD4) , an enzyme implicated in rheumatoid arthritis. nih.gov Novel peptide-based inhibitors incorporating a furan ring have demonstrated competitive and reversible inhibition of PAD4. nih.gov These furan-containing peptides showed improved inhibitory activity compared to previously reported small molecules, with the best inhibitor having an IC50 value of 243.2 ± 2.4 μM. nih.gov
Researchers are also exploring furan derivatives as inhibitors of other key proteins:
P2X7 Receptor: Implicated in inflammatory processes, novel 1,2,3-triazole-linked menadione-furan derivatives are being evaluated as P2X7 inhibitors. researchgate.net
Cyclin-Dependent Kinase 2 (CDK2) and p53-MDM2 Interaction: Furan-bearing pyrazolo[3,4-b]pyridines have been designed as dual inhibitors of CDK2 and the p53-MDM2 protein-protein interaction, showing promise as anticancer agents. researchgate.net Compounds 7b and 12f displayed potent CDK2 inhibition with IC50 values of 0.46 and 0.27 µM, respectively. researchgate.net
Integrins: Novel αvβ3/αvβ5 integrin dual inhibitors featuring a benzofuran core have been synthesized. acs.org Although the indole (B1671886) core showed superior pharmacokinetic properties, the exploration of bioisosteric replacements like benzofuran is a key strategy in ligand design. acs.org
Adenosine (B11128) Receptors: Furan-substituted compounds have been investigated as selective antagonists for adenosine A2A receptors, which are a target for treating Parkinson's disease. nih.gov The unsubstituted furan ring was found to be an optimal substituent for A2A potency and selectivity. nih.gov
The expansion of biological targets for furan antagonists highlights the scaffold's adaptability and its potential to yield treatments for a wide spectrum of diseases.
Investigation of Multi-Targeting Antagonists and Allosteric Modulators
As the understanding of complex diseases grows, there is increasing interest in therapeutic agents that can modulate multiple targets simultaneously or regulate receptor function in more nuanced ways. Furan-based compounds are at the forefront of this research, with investigations into multi-target antagonists and allosteric modulators.
Allosteric modulators bind to a site on a receptor that is distinct from the primary (orthosteric) binding site used by the endogenous ligand. nih.gov This can offer several advantages, including higher selectivity for receptor subtypes, a "ceiling effect" that prevents overdosing, and the ability to fine-tune physiological signaling rather than simply blocking it. frontiersin.orgmdpi.com Allosteric ligands can be positive (PAMs), negative (NAMs), or silent/neutral (SAMs/NALs), depending on whether they enhance, reduce, or have no effect on the orthosteric ligand's activity. nih.govfrontiersin.org
The adenosinergic system is a prime candidate for allosteric modulation. frontiersin.orgfrontiersin.org Since adenosine levels are often elevated in pathological tissues, allosteric modulators of adenosine receptors could act selectively at sites of disease while having minimal effect on healthy tissues. frontiersin.orgfrontiersin.org While the discovery of allosteric modulators for A2A and A2B adenosine receptors has been challenging, several have been identified for A1 and A3 receptors, showing promise in preclinical models. frontiersin.orgfrontiersin.org
The furan moiety has been incorporated into ligands targeting adenosine receptors. For example, a furan-containing triazolotriazine, LUF7445 , acts as a covalent antagonist at A2A adenosine receptors. researchgate.net The development of such tool compounds is crucial for exploring the structural and functional aspects of allosteric modulation.
The concept of multi-target-directed ligands (MTDLs) involves designing a single molecule to interact with multiple biological targets relevant to a specific disease. This approach can be more effective than combination therapy for complex multifactorial disorders. Furan-based scaffolds are being used to develop such agents. For instance, furan-bearing pyrazolo[3,4-b]pyridines have been designed to act as dual inhibitors of both CDK2 and the p53-MDM2 interaction, targeting two different pathways in cancer. researchgate.net
Application in Addressing Unmet Therapeutic Needs
Furan propyl antagonists and related furan-based compounds hold significant promise for addressing several unmet therapeutic needs across various disease areas. Their chemical versatility allows for the fine-tuning of their pharmacological profiles to tackle diseases that currently have limited or ineffective treatment options.
One of the most significant areas of application is in pain management , particularly for persistent neuropathic pain. sci-hub.st Furanone-based CCK2 antagonists have been shown to dramatically enhance the analgesic effects of existing drugs, including tricyclic antidepressants. sci-hub.st This could lead to more effective pain relief at lower doses, potentially reducing side effects.
In oncology , furan derivatives are being explored to overcome drug resistance and target specific cancer-driving pathways. medcraveonline.com For example, hydroxyl-pyrrolone derivatives, synthesized from a 2(5H)-furanone scaffold, have been developed as potent and selective gastrin antagonists for lung cancer. medcraveonline.com The compound PNB-101 showed significant inhibition of tumor growth in animal models of human lung cancer. medcraveonline.com Furthermore, the discovery of furan-based dual inhibitors of CDK2 and p53-MDM2 provides a novel strategy for developing anticancer therapeutics. researchgate.net
Neurodegenerative diseases like Parkinson's disease (PD) represent another key area. Adenosine A2A receptor antagonists are a sought-after treatment for PD, as they can improve motor function and potentially reduce the side effects associated with long-term L-DOPA therapy. nih.gov Research has shown that a furan substituent is optimal for the potency and selectivity of these antagonists. nih.gov
Other potential applications include:
Drug-resistant infections: The furan ring is a core component of several antibacterial and antiparasitic drugs, and new derivatives are being developed to combat the growing problem of antimicrobial resistance. drugbank.comnih.gov For example, 5-phenylfuran-2-carboxylic derivatives are being investigated as inhibitors of salicylate (B1505791) synthase (MbtI), a potential target for new antitubercular agents. nih.gov
Inflammatory diseases: Furan-based compounds have shown potential as antagonists for targets involved in inflammation, such as the P2X7 receptor and adenosine receptors, suggesting their utility in conditions like rheumatoid arthritis. nih.gov
The continued exploration of furan-based antagonists is poised to deliver innovative therapies for some of the most challenging medical conditions.
Compound Names Mentioned in this Article
Q & A
Basic Research Questions
Q. What experimental methods are used to characterize the binding affinity and selectivity of Furan propyl antagonists toward estrogen receptor (ER) subtypes?
- Methodological Answer : Binding affinity is typically assessed using FRET-based dimer kinetic stability assays to measure ligand-modulated ER dimer dissociation rates . Relative binding affinity (RBA) ratios, derived from competitive binding assays against reference agonists/antagonists (e.g., 17β-estradiol), provide subtype selectivity profiles . For standardized protocols, follow guidelines for receptor-ligand interaction studies, including triplicate measurements and statistical validation of significance thresholds (e.g., p < 0.01) .
Q. How is antagonist specificity confirmed against non-target nuclear receptors (e.g., ERβ, androgen receptor)?
- Methodological Answer : Cross-reactivity panels are employed using radioligand displacement assays across receptor subtypes. For example, compare IC₅₀ values of Furan propyl antagonists against ERα, ERβ, and unrelated receptors (e.g., TRPM8 or 5-HT receptors) . Computational docking screens against structural databases (e.g., PDB) can predict off-target interactions, which are then validated via functional assays like transactivation .
Advanced Research Questions
Q. How can contradictions between in vitro binding data and cellular antagonism efficacy be resolved?
- Methodological Answer : Discrepancies often arise from receptor conformational dynamics. Apply conformational selection models using molecular dynamics simulations to identify ligand-stabilized ER conformations . Validate via in-cell FRET or β-arrestin recruitment assays to correlate cellular activity with structural predictions . Paired experimental designs (e.g., drug-antagonist-drug protocols) enhance statistical power in detecting subtle efficacy differences .
Q. What computational strategies optimize Furan propyl antagonist design for ERα-selective antagonism?
- Methodological Answer : Cloud-based Markov State Model (MSM) simulations predict ligand binding pathways to intermediate receptor states, enriching chemotype diversity beyond static docking . Correlate docking scores with experimental RBA ratios to prioritize compounds with preferential binding to antagonist-stabilized ER conformations . Open-source tools like AutoDock Vina or Schrödinger Suite are recommended for reproducibility .
Q. How do researchers analyze the impact of Furan propyl antagonists in complex physiological systems (e.g., neuroendocrine pathways)?
- Methodological Answer : Use in vivo response profiling combined with systems pharmacology. For example, administer Furan propyl antagonists in rodent models with ER-dependent cognitive or motor deficits, and quantify behavioral outcomes (e.g., elevated plus-maze tests). Pair with ex vivo receptor occupancy assays to validate target engagement . Transcriptomic profiling (RNA-seq) of ER-regulated genes further links antagonist effects to downstream pathways .
Data Analysis & Validation
Q. What statistical approaches are critical for interpreting antagonist dose-response curves with high variability?
- Methodological Answer : Nonlinear regression models (e.g., four-parameter logistic curves) are used to calculate EC₅₀/IC₅₀ values. For high variability, apply mixed-effects models to account for inter-experiment differences . Normalize data to internal controls (e.g., vehicle-treated samples) and report confidence intervals for all parameters .
Q. How are RBA ratios utilized to differentiate agonist vs. antagonist behavior in ER studies?
- Methodological Answer : RBA ratios compare ligand binding in agonist-stabilized (e.g., estradiol-bound) vs. antagonist-stabilized (e.g., ICI 182,780-bound) ER conformations. Antagonists typically show inverse correlations between RBA ratios and experimental efficacy, which are quantified via Pearson/Spearman coefficients .
Experimental Design
Q. What protocols minimize false positives in high-throughput screens for ER antagonists?
- Methodological Answer : Implement orthogonal assays: Primary screens using fluorescence polarization (FP) for binding affinity, followed by secondary functional assays (e.g., coactivator recruitment inhibition) . Include reference antagonists (e.g., tamoxifen) as controls and apply Z-factor validation to assess assay robustness .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
